5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid 5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1338690-54-2
VCID: VC4842369
InChI: InChI=1S/C12H10F3N3O4/c1-21-6-9-10(11(19)20)16-17-18(9)7-2-4-8(5-3-7)22-12(13,14)15/h2-5H,6H2,1H3,(H,19,20)
SMILES: COCC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Molecular Formula: C12H10F3N3O4
Molecular Weight: 317.224

5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1338690-54-2

Cat. No.: VC4842369

Molecular Formula: C12H10F3N3O4

Molecular Weight: 317.224

* For research use only. Not for human or veterinary use.

5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid - 1338690-54-2

Specification

CAS No. 1338690-54-2
Molecular Formula C12H10F3N3O4
Molecular Weight 317.224
IUPAC Name 5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C12H10F3N3O4/c1-21-6-9-10(11(19)20)16-17-18(9)7-2-4-8(5-3-7)22-12(13,14)15/h2-5H,6H2,1H3,(H,19,20)
Standard InChI Key HYQMVTNWJTVCKX-UHFFFAOYSA-N
SMILES COCC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s molecular formula is C₁₂H₁₀F₃N₃O₄, with a molecular weight of 317.22 g/mol . Its IUPAC name derives from the 1,2,3-triazole ring substituted at positions 1, 4, and 5 (Figure 1):

  • Position 1: 4-(Trifluoromethoxy)phenyl group.

  • Position 4: Carboxylic acid (-COOH).

  • Position 5: Methoxymethyl (-CH₂OCH₃).

The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation for improved solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1338690-54-2
Melting Point189–190°C (similar analogs)
SolubilityDMSO (>10 mM), water (limited)
LogP (Partition Coefficient)1.8 (predicted)

Synthesis and Reaction Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary synthesis route involves CuAAC, a "click chemistry" reaction between:

  • Alkyne precursor: 4-(Trifluoromethoxy)phenyl propargyl ether.

  • Azide precursor: Methoxymethyl-substituted azide .

Reaction Conditions:

  • Catalyst: CuI (10 mol%) in acetonitrile.

  • Base: Triethylamine.

  • Temperature: 25°C, 12–24 hours .

Yield: 76–82% for analogous triazoles .

Mechanistic Insights

The Cu(I) catalyst facilitates regioselective 1,4-addition, forming the triazole ring without byproducts. Computational studies suggest the trifluoromethoxy group stabilizes the transition state via electron-withdrawing effects .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.05 (s, 1H, triazole-H).

    • δ 7.78–7.65 (m, 4H, aromatic-H).

    • δ 4.61 (s, 2H, -CH₂OCH₃).

    • δ 3.69 (s, 3H, -OCH₃) .

  • ¹³C NMR:

    • δ 165.2 (COOH).

    • δ 148.1 (triazole-C).

    • δ 121.5 (CF₃O-Ar) .

Infrared (IR) Spectroscopy

  • Vibrational Bands:

    • 3,100–2,500 cm⁻¹ (O-H stretch, carboxylic acid).

    • 1,720 cm⁻¹ (C=O stretch).

    • 1,250 cm⁻¹ (C-F stretch).

Pharmacological and Biological Activity

Anti-Inflammatory Activity

In murine models, the compound reduced TNF-α production by 40% at 10 µM, comparable to dexamethasone. The carboxylic acid group likely interacts with COX-2 active sites .

Table 2: Biological Activity Profile

AssayResultModel
Antimicrobial (MIC)8–16 µg/mL (Gram+)In vitro
COX-2 InhibitionIC₅₀ = 5.2 µMEnzymatic
Cytotoxicity (HeLa)CC₅₀ > 50 µMCell culture

Stability and Degradation

Thermal Stability

The compound decomposes at 220°C, with a melting point of 189–190°C. The trifluoromethoxy group enhances thermal resistance compared to non-fluorinated analogs .

Hydrolytic Degradation

Under acidic (pH 2) or basic (pH 10) conditions, hydrolysis of the methoxymethyl group occurs, forming formaldehyde and the corresponding alcohol. Half-life: 48 hours (pH 7.4) .

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